1-(3-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
1-(3-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that features a quinoline moiety, a pyrrolidine ring, and a sulfonyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The compound “1-(3-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone” contains a pyrrolidine ring . Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds . The specific targets of this compound would depend on its exact structure and any modifications it might have.
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, or interfering with signaling pathways .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. Compounds with a pyrrolidine ring have been found to be involved in a wide range of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its exact structure. Generally, compounds with a pyrrolidine ring can have good bioavailability and can be efficiently metabolized .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Compounds with a pyrrolidine ring have been found to have a variety of effects, including antimicrobial activity .
Biochemical Analysis
Biochemical Properties
1-(3-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them . This inhibition can affect various signaling pathways within the cell, leading to changes in cellular functions.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit tumor growth by interfering with specific signaling pathways that promote cell proliferation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to specific protein kinases and inhibit their activity is a key aspect of its mechanism of action . This inhibition can disrupt various cellular processes, leading to the observed biochemical and cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth without causing significant toxicity . At higher doses, the compound can cause adverse effects, including toxicity and damage to healthy tissues. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, including the formation of the quinoline and pyrrolidine rings, followed by their functionalization and coupling. One common approach is to start with the quinoline derivative, which is then reacted with a pyrrolidine derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce sulfide derivatives .
Scientific Research Applications
1-(3-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like quinoline N-oxide and 8-hydroxyquinoline share structural similarities with 1-(3-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2,5-diones and prolinol also feature the pyrrolidine ring and exhibit similar biological activities.
Uniqueness
This compound is unique due to the combination of the quinoline and pyrrolidine moieties, which confer distinct biological activities and chemical reactivity. The presence of the sulfonyl group further enhances its solubility and potential as a drug candidate .
Properties
IUPAC Name |
1-[3-(3-quinolin-8-yloxypyrrolidin-1-yl)sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-15(24)17-6-2-8-19(13-17)28(25,26)23-12-10-18(14-23)27-20-9-3-5-16-7-4-11-22-21(16)20/h2-9,11,13,18H,10,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQZYSOKWUILIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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